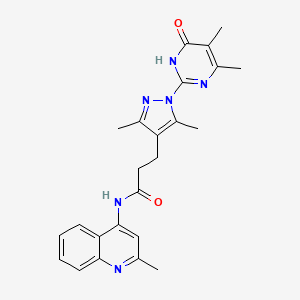

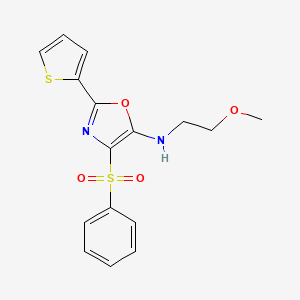

(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide

Vue d'ensemble

Description

Research on coordination compounds, including those involving picoline and bromobenzoyl derivatives, has been extensive due to their interesting chemical and physical properties. These compounds find applications in various fields, including catalysis, material science, and medicinal chemistry. The studies detailed below focus on the synthesis, molecular structure, and properties of complexes that are somewhat related to "(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide".

Synthesis Analysis

Synthesis of complexes involving picoline and bromobenzoyl derivatives typically involves the reaction of metal salts with ligands in appropriate solvents. For example, the reaction of hydrated copper(II) 3-chloro/bromobenzoates with β/γ-picoline in a methanol:water mixture yielded monomeric complexes with significant antibacterial activity (Sharma et al., 2016).

Molecular Structure Analysis

Crystallographic investigations of these complexes reveal monomeric structures, contrasting with polymeric structures seen in similar complexes. The stabilization of crystal lattices involves various non-covalent interactions such as O–H⋯O, C–H⋯O, C–H⋯π, and anion ⋯π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

These complexes have shown significant antibacterial activity against both gram-negative and gram-positive bacteria, indicating their potential for therapeutic applications. The coordination chemistry plays a crucial role in determining the reactivity and stability of these compounds (Sharma et al., 2016).

Physical Properties Analysis

The complexes synthesized exhibit unique physical properties, including luminescence and thermal stability. These properties are heavily influenced by the molecular structure and the nature of ligands and metal ions involved in the complex.

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, oxidation states, and catalytic activities, are determined by the electronic structure of the complexes and the nature of the ligands involved. For example, palladium complexes with picoline-functionalized benzimidazolium salts show catalytic activity in Heck-type coupling reactions (Jahnke et al., 2009).

Propriétés

IUPAC Name |

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-10-5-3-4-9(8-10)13(18)19-17-12(15)11-6-1-2-7-16-11/h1-8H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOKWKWRCSSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977706 | |

| Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49717836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide | |

CAS RN |

6211-34-3 | |

| Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2487819.png)

![benzyl (2-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2487821.png)

![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B2487824.png)

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)

![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)